molecular formula C19H20N6OS B10924311 1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924311
M. Wt: 380.5 g/mol
InChI Key: FSBHYGDEGVUFJH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the thienyl and pyrazolyl substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: Studied for its interactions with various biological targets and its potential effects on different physiological processes.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYLIMIDAZOLIUM IODIDE: A related compound with similar structural features but different functional groups.

    4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Another compound with a similar core structure but different substituents.

Uniqueness

1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

1,3-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6OS/c1-11(14-7-8-24(3)23-14)20-19(26)13-10-15(16-6-5-9-27-16)21-18-17(13)12(2)22-25(18)4/h5-11H,1-4H3,(H,20,26)

InChI Key

FSBHYGDEGVUFJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C4=NN(C=C4)C)C

Origin of Product

United States

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